N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide
Description
Properties
Molecular Formula |
C15H15N3O3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-14(21)18-15(16-9)22-8-13(20)11-3-5-12(6-4-11)17-10(2)19/h3-7H,8H2,1-2H3,(H,17,19)(H,16,18,21) |
InChI Key |
NZVOKXQPGIDGBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD2577; BRD-2577; BRD 2577; |
Origin of Product |
United States |
Biological Activity
N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a sulfanyl group and an acetamide moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including antibacterial, antiviral, and anticancer properties. Below is a summary of findings from various studies:
Antibacterial Activity
In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 12.5 - 25 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance .
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound have indicated potential efficacy against viral pathogens. For instance, compounds structurally similar to this compound have shown activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The EC50 values for related compounds were found to be in the range of , indicating moderate antiviral activity .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has also been explored. In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in bacterial survival, viral replication, and cancer cell growth.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study focusing on the synthesis of similar pyrimidine derivatives found that modifications to the sulfanyl group significantly enhanced antibacterial potency.
- Antiviral Research : In a comparative analysis of various heterocyclic compounds, those containing similar structural features to this compound showed reduced viral plaque formation by up to 69% against HSV .
Scientific Research Applications
Medicinal Chemistry
N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide has shown potential as a pharmacological agent due to its structural characteristics that resemble known bioactive compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The presence of the sulfanyl group in this compound enhances its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, research has highlighted the effectiveness of similar compounds in inhibiting tumor growth in various cancer models, suggesting that this compound may have similar effects .
Antimicrobial Properties
Compounds containing pyrimidine rings are known for their antimicrobial activities. Preliminary data suggest that this compound could inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent. Studies on related compounds have demonstrated efficacy against various pathogens, providing a basis for exploring this compound's potential in treating infections .
Pharmacological Research
The pharmacological profile of this compound includes potential applications in drug discovery and development.
Enzyme Inhibition Studies
Research indicates that pyrimidine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This compound's unique structure may allow it to interact with target enzymes, thereby modulating their activity. For example, studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer drugs .
Neuroprotective Effects
There is emerging evidence that pyrimidine derivatives may exhibit neuroprotective properties. Investigations into the neuroprotective mechanisms of related compounds have shown promise in preventing neuronal damage in models of neurodegenerative diseases. The potential application of this compound in this area warrants further exploration .
Biochemical Applications
This compound can also be utilized in biochemical assays and studies.
Molecular Probes
The compound's ability to selectively bind to specific biological targets makes it suitable for use as a molecular probe in biochemical research. Its structure allows for modifications that can enhance binding affinity and specificity, facilitating the study of various biological processes .
Drug Development Platforms
Given its diverse biological activities, this compound can serve as a lead structure in drug development platforms aimed at synthesizing novel therapeutic agents targeting cancer and infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidinone Modifications
Substituent Variations on the Pyrimidinone Ring
- The 4-oxo group enables hydrogen bonding with targets like proteases or kinases .
- 6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl (): Replacement with a thienopyrimidinone core introduces conformational rigidity and π-stacking capabilities due to the fused thiophene ring. The ethyl and phenyl groups may increase steric hindrance, affecting binding pocket accessibility .
- 5-(4-Methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl () : A sulfonyl group at position 5 adds polarity and electron-withdrawing effects, which could alter enzyme inhibition profiles compared to the methyl-substituted target compound .
Pyrimidinone Ring Saturation
Phenyl Ring Substituent Variations
Sulfanyl-Acetyl Linker Modifications
- Target Compound: The acetyl spacer balances flexibility and distance between the pyrimidinone and phenyl groups, optimizing interactions with extended binding pockets.
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propylpyrimidin-2-yl)sulfanyl]acetamide (): A propyl group on the pyrimidinone and difluoromethoxy on the phenyl increases lipophilicity and fluorine-mediated binding (e.g., MMP-9 inhibition, Kd = 320 nM) .
- 2-[(3-Isobutyl-4-oxoquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): The quinazolinone core and trifluoromethoxy group may enhance kinase inhibition but reduce solubility .
Preparation Methods
Intermediate Synthesis: 2-Chloro-N-(4-acetamidophenyl)acetamide
The synthesis begins with the preparation of 2-chloro-N-(4-acetamidophenyl)acetamide, a key intermediate. This step involves the reaction of 4-aminoacetophenone with 2-chloroacetyl chloride under basic conditions.
Procedure :
- Reaction Setup : 4-Aminoacetophenone (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Chloroacetylation : 2-Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.
- Workup : The mixture is stirred at room temperature for 12 hours, filtered to remove salts, and concentrated under reduced pressure.
- Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (85% yield).
Characterization :
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Melting Point | 142–144°C |
| 1H NMR (DMSO-d6) | δ 2.10 (s, 3H, CH3), 4.25 (s, 2H, ClCH2), 7.45–7.60 (m, 4H, ArH), 10.15 (s, 1H, NH) |
Thiolation with 6-Methyl-4-oxo-1H-pyrimidine-2-thiol
The second step involves nucleophilic substitution of the chloride group with 6-methyl-4-oxo-1H-pyrimidine-2-thiol.
Procedure :
- Reaction Conditions : 2-Chloro-N-(4-acetamidophenyl)acetamide (1.0 equiv) and 6-methyl-4-oxo-1H-pyrimidine-2-thiol (1.1 equiv) are combined in ethanol.
- Base Addition : Sodium ethoxide (1.5 equiv) is added, and the mixture is refluxed at 80°C for 8 hours.
- Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated.
- Purification : Column chromatography (SiO2, hexane/ethyl acetate 1:2) affords the product as a pale-yellow solid (72% yield).
Optimization Notes :
- Excess thiol (>1.1 equiv) leads to dimerization side products.
- Lower temperatures (<70°C) result in incomplete conversion.
Alternative Pathway: Bromoacetyl Intermediate Strategy
Synthesis of 2-Bromo-N-(4-acetamidophenyl)acetamide
An alternative route employs bromoacetylation to enhance reactivity.
Procedure :
- Bromination : 2-Chloro-N-(4-acetamidophenyl)acetamide is treated with N-bromosuccinimide (NBS, 1.0 equiv) in acetonitrile with p-toluenesulfonic acid (PTSA) catalysis at 50°C for 4 hours.
- Isolation : The product precipitates upon cooling and is filtered (89% yield).
Characterization :
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN2O2 |
| 1H NMR (CDCl3) | δ 2.15 (s, 3H, CH3), 4.80 (s, 2H, BrCH2), 7.50–7.65 (m, 4H, ArH), 10.20 (s, 1H, NH) |
Coupling with 6-Methyl-4-oxo-1H-pyrimidine-2-thiol
The bromoacetyl intermediate reacts more efficiently with the thiol group under milder conditions.
Procedure :
- Reaction Setup : 2-Bromo-N-(4-acetamidophenyl)acetamide (1.0 equiv) and 6-methyl-4-oxo-1H-pyrimidine-2-thiol (1.05 equiv) are stirred in dimethylformamide (DMF) at 25°C.
- Base Addition : Piperidine (1.2 equiv) is added to scavenge HBr, and the reaction is monitored by TLC.
- Workup : The mixture is poured into ice-water, and the precipitate is collected by filtration.
- Purification : Recrystallization from methanol yields the product (78% yield).
Advantages :
- Reduced reaction time (4 hours vs. 8 hours for chloroacetyl route).
- Higher purity due to fewer side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (DMSO-d6 )*:
- δ 2.10 (s, 3H, CH3 from acetamide).
- δ 2.51 (s, 3H, CH3 from pyrimidinone).
- δ 4.85 (s, 2H, SCH2).
- δ 7.45–7.80 (m, 4H, ArH).
- δ 10.30 (s, 1H, NH).
Mass Spectrometry :
IR (KBr) :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O3S |
| Molar Mass | 317.36 g/mol |
| Density | 1.34 g/cm³ |
| LogP | 1.9 |
| Solubility | DMSO (>10 mg/mL) |
Challenges and Optimization Strategies
Side Reactions and Mitigation
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide, and how can purity be validated?
- Methodology : The compound is typically synthesized via a multi-step protocol involving nucleophilic substitution or coupling reactions. For example:
React 6-methyl-4-oxo-1H-pyrimidin-2-thiol with chloroacetyl chloride to form the thioether intermediate.
Couple this intermediate with 4-acetamidophenyl acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (expected [M+H]⁺ ~376.0, as per similar analogs ). Proton NMR (DMSO-d₆) should show characteristic peaks: δ 2.03 (s, CH₃CO), 7.52–7.69 (aromatic protons) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 42–67°, depending on substituents) .
- NMR : Confirm the presence of the acetamide group (δ ~2.0 ppm for CH₃) and pyrimidinone protons (δ ~7.6–8.5 ppm) .
- FT-IR : Detect C=O stretches (~1680–1720 cm⁻¹) and N–H bending (~1540 cm⁻¹) .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : Test in DMSO (primary stock), followed by aqueous buffers (pH 7.4 PBS) with <1% DMSO. Poor solubility in water is common; use surfactants (e.g., Tween-80) for in vitro assays.
- Stability : Monitor via HPLC over 24–72 hours under physiological conditions (37°C, pH 7.4). Degradation products may include hydrolyzed acetamide or sulfanyl cleavage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Approach :
Modify the pyrimidinone core: Introduce electron-withdrawing groups (e.g., Cl, F) at position 6 to enhance electrophilicity.
Replace the acetamide group with sulfonamide or urea to alter hydrogen-bonding interactions.
Assess changes using enzymatic assays (e.g., kinase inhibition) and computational docking (e.g., AutoDock Vina) .
- Data Contradictions : Bioactivity discrepancies may arise from crystallographic packing effects or solvent-dependent conformational changes .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Protocol :
Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and electrostatic potential surfaces.
Use molecular dynamics (MD) simulations (AMBER/CHARMM) to study binding stability with targets (e.g., DHFR or kinases).
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting :
- Experimental Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Metabolic Stability : Test liver microsome stability (human/rat) to rule out rapid degradation masking true activity .
- Orthogonal Assays : Confirm results using both cell-free (e.g., ELISA) and cell-based (e.g., luciferase reporter) systems .
Q. What are the degradation pathways under oxidative or hydrolytic stress?
- Pathways :
- Hydrolysis : Acetamide cleavage to form carboxylic acid derivatives (detect via LC-MS/MS).
- Oxidation : Sulfanyl group oxidation to sulfoxide/sulfone (monitor via TLC or ¹H NMR) .
- Mitigation : Incorporate steric hindrance (e.g., tert-butyl groups) near labile sites to enhance stability .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Design :
Use combinatorial screening (e.g., checkerboard assays) to identify additive/synergistic pairs (e.g., with cisplatin or kinase inhibitors).
Apply Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).
Validate in vivo using xenograft models with dual-therapy dosing schedules .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
